molecular formula C13H21N3O2 B2481716 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 915904-63-1

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea

Katalognummer B2481716
CAS-Nummer: 915904-63-1
Molekulargewicht: 251.33
InChI-Schlüssel: LJFOCXYYWHNVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to be effective in inhibiting cancer cell growth and has potential as a cancer therapy. In

Wirkmechanismus

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This leads to a reduction in ribosomal RNA synthesis, which in turn inhibits cancer cell growth. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell growth and preventing cancer.
Biochemical and Physiological Effects
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to inhibit DNA repair, which can lead to the accumulation of DNA damage and cell death. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it is a potent inhibitor of RNA polymerase I transcription, which makes it an attractive target for cancer therapy. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting cancer stem cells, which are often resistant to chemotherapy. However, one limitation of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it can be toxic to normal cells, which can limit its use as a cancer therapy.

Zukünftige Richtungen

There are a number of future directions for research on 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the development of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea analogs that are more potent and selective for cancer cells. Additionally, there is interest in exploring the use of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea in combination with immunotherapy, which has shown promise in treating a variety of cancers.

Synthesemethoden

The synthesis of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The resulting product is then reacted with cyclohexylmethylamine to form the corresponding amide. Finally, the amide is treated with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

Eigenschaften

IUPAC Name

1-(2-cyclohexylethyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-9-12(16-18-10)15-13(17)14-8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFOCXYYWHNVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.